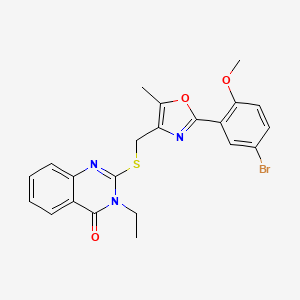

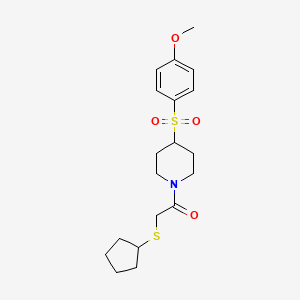

![molecular formula C11H9N3OS B2905266 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024577-14-7](/img/structure/B2905266.png)

2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one” is a derivative of the imidazo[1,2-c]quinazoline class . It’s part of a broader class of compounds that have been studied for their potential in cancer treatment .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives involved incorporating histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore . Another approach involved the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the synthesis of a new series of fused pyrimidines .Scientific Research Applications

Synthesis and Biological Activities

The compound 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one and its derivatives have been extensively researched for their potential in various scientific applications. Notably, their synthesis and biological activities have been the focus of numerous studies. For instance, the design and synthesis of azolopyrimidoquinolines and pyrimidoquinazolines have been explored for their antioxidant, anti-inflammatory, and analgesic activities. Compounds derived from the synthesis showed high inhibitory antioxidant activity and potent anti-inflammatory activity, highlighting their potential therapeutic applications (El-Gazzar et al., 2009).

Antimicrobial and Antifungal Properties

Another significant application is in the development of antimicrobial and antifungal agents. New furothiazolo pyrimido quinazolinones derived from this compound displayed excellent results for the growth inhibition of bacteria and fungi, suggesting their utility in addressing antimicrobial resistance issues (Abu‐Hashem, 2018).

Cancer Research

Furthermore, the synthesis of new quinazoline derivatives has shown promising anticancer activities. A series of these derivatives was synthesized and characterized, demonstrating significant in vitro cytotoxicity against cancer cell lines, which indicates their potential as anticancer agents (Abuelizz et al., 2017).

Analgesic Properties

Moreover, the compound and its derivatives have been evaluated for their analgesic activities. Research has confirmed that synthesized compounds exhibit significant analgesic activity, suggesting their application in pain management (Osarodion, 2023).

Future Directions

The future directions for the research and development of “2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one” and similar compounds could involve further exploration of their potential as dual PI3K/HDAC inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Mechanism of Action

Target of Action

The primary targets of 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one are Phosphatidylinositol 3-Kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cell proliferation, survival, differentiation, and migration .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This interaction results in the inhibition of PI3K and HDAC, leading to antiproliferative activities against certain cancer cells .

Biochemical Pathways

The compound affects the PI3K pathway, which plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . The inhibition of PI3K leads to the disruption of the downstream signaling molecules, including the serine-threonine kinase AKT . Additionally, the compound also affects the HDAC pathway, leading to multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

Similar compounds have shown unique pharmacokinetic properties with very high plasma free fractions across all species tested, large volume of distribution, high clearance, and intermediate half-life . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action include potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . This is achieved through the dual inhibition of PI3K and HDAC, leading to disruptions in cell proliferation and survival pathways .

properties

IUPAC Name |

2-methyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-6-10(15)14-9(12-6)7-4-2-3-5-8(7)13-11(14)16/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHYHQAFSPUIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

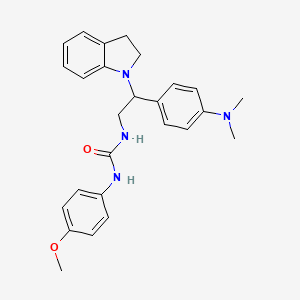

![N-(1-cyanocyclopentyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2905183.png)

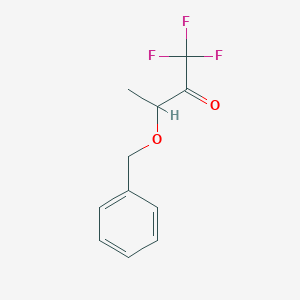

![5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2905185.png)

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2905186.png)

![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2905194.png)

![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)